molecular formula C6HCl2N3O2S B12118168 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole CAS No. 15639-38-0

5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole

Katalognummer: B12118168
CAS-Nummer: 15639-38-0
Molekulargewicht: 250.06 g/mol
InChI-Schlüssel: VMNSEFBKSLZAEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole: is a chemical compound with the molecular formula C6HCl2N3O2S . It is known for its unique structural properties and is used in various scientific research applications. The compound is characterized by the presence of chlorine and nitro groups attached to a benzothiadiazole ring, which imparts distinct chemical reactivity and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole typically involves the nitration of 5,7-dichloro-2,1,3-benzothiadiazole. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

15639-38-0

Molekularformel

C6HCl2N3O2S

Molekulargewicht

250.06 g/mol

IUPAC-Name

5,7-dichloro-4-nitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6HCl2N3O2S/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H

InChI-Schlüssel

VMNSEFBKSLZAEC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NSN=C2C(=C1Cl)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.